molecular formula C17H18N2O6 B193112 M-Nifedipine CAS No. 21881-77-6

M-Nifedipine

Numéro de catalogue: B193112
Numéro CAS: 21881-77-6
Poids moléculaire: 346.3 g/mol
Clé InChI: MCTRZKAKODSRLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la m-nifédipine implique généralement la réaction de Hantzsch, qui est une réaction multicomposante entre un aldéhyde, un β-cétoester et de l'ammoniac ou une amine . Les conditions réactionnelles comprennent souvent le reflux des réactifs dans l'éthanol ou un autre solvant approprié.

Méthodes de production industrielle : Dans les milieux industriels, la m-nifédipine est produite en utilisant une réaction de Hantzsch similaire, mais à plus grande échelle. Le procédé implique un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions :

Réactifs et conditions courantes :

    Oxydation : Lumière UV et solutions alcalines.

    Réduction : Gaz hydrogène et un catalyseur approprié.

    Substitution : Nucléophiles tels que les amines ou les alcools en conditions basiques.

Principaux produits :

    Oxydation : Dérivés nitroso.

    Réduction : Dérivés dihydropyridine.

    Substitution : Esters ou amides substitués.

Applications de la recherche scientifique

Chimie : La m-nifédipine est utilisée comme composé modèle dans l'étude des bloqueurs des canaux calciques et de leurs interactions avec divers récepteurs .

Biologie : Elle est utilisée dans la recherche pour comprendre le rôle des ions calcium dans les processus cellulaires et la transduction du signal .

Médecine : La m-nifédipine est largement étudiée pour ses effets thérapeutiques dans le traitement des maladies cardiovasculaires, en particulier l'hypertension et l'angine de poitrine .

Industrie : Dans l'industrie pharmaceutique, la m-nifédipine est utilisée dans le développement de formulations à libération prolongée pour améliorer sa biodisponibilité et son efficacité thérapeutique .

Mécanisme d'action

La m-nifédipine exerce ses effets en bloquant les canaux calciques de type L dans les cellules musculaires lisses vasculaires et les cellules myocardiques . Ce blocage empêche l'entrée des ions calcium pendant la dépolarisation, réduisant la résistance vasculaire artérielle périphérique et dilatant les artères coronaires . Ces actions conduisent à une diminution de la pression artérielle et à une augmentation de l'apport d'oxygène au cœur, soulageant l'angine de poitrine .

Applications De Recherche Scientifique

FDA-Approved Indications

M-Nifedipine is primarily indicated for:

  • Chronic Stable Angina : It reduces the frequency of angina attacks and increases exercise tolerance .
  • Hypertension : It can be used alone or in combination with other antihypertensive medications .

Off-Label Uses

This compound has several off-label applications, which include:

  • Raynaud's Phenomenon : Used to alleviate symptoms associated with this condition.
  • Severe Hypertension During Pregnancy : Effective in managing acute hypertension in pregnant patients .
  • Pulmonary Arterial Hypertension : Utilized as a second-line treatment option.
  • Achalasia : Aids in reducing esophageal sphincter pressure .

Case Studies and Clinical Trials

  • Efficacy in Hypertensive Patients :
    A study involving 430 patients demonstrated that this compound controlled-release formulations significantly reduced both diastolic and systolic blood pressure compared to traditional dosing regimens. The results indicated a mean reduction in diastolic blood pressure of -7.7 mm Hg and systolic blood pressure of -11.1 mm Hg after 8 weeks of treatment .
  • Isolated Limb Perfusion Studies :
    Research on isolated limb perfusion showed that this compound increased perfusion rates by 100% and red blood cell flux by 60% in experimental tumors. This suggests potential applications in enhancing drug delivery to tumor sites .
  • Adverse Effects :
    A case report highlighted an instance of acute generalized exanthematous pustulosis induced by this compound in a patient with acute glomerulonephritis, underscoring the importance of monitoring for adverse reactions .

Comparative Analysis of Efficacy

StudyPopulationTreatment RegimenPrimary EndpointResults
1430 patientsNifedipine CR 40 mg b.i.d vs q.dBlood Pressure ReductionSignificant reduction in both DBP (-7.7 mm Hg) and SBP (-11.1 mm Hg) with b.i.d regimen
2Rats with DS-sarcomaIsolated limb perfusion with NifedipinePerfusion Rate & RBC FluxIncreased perfusion rate (+100%) and RBC flux (+60%) observed
3Patient case studyNifedipine for hypertensionAdverse Effects MonitoringDevelopment of AGEP after treatment initiation

Activité Biologique

M-Nifedipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity encompasses a range of cardiovascular effects, neuroprotective properties, and potential applications in obstetrics. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its pharmacological effects primarily by blocking L-type calcium channels in vascular smooth muscle and cardiac tissue. This leads to:

  • Vasodilation : Reduction in peripheral vascular resistance.
  • Decreased myocardial oxygen demand : Beneficial for angina patients.
  • Neuroprotective effects : Shown to reduce ischemic damage in cerebral tissues.

Blood Pressure Regulation

This compound has been extensively studied for its efficacy in lowering blood pressure. A meta-analysis involving multiple studies highlighted its effectiveness compared to other antihypertensive agents:

Study TypeNifedipine DosageReduction in SBP (mmHg)Reduction in DBP (mmHg)
Randomized Trials30 mg daily15.910
Comparative Study90 mg daily18.511.2

These results indicate that this compound significantly lowers both systolic and diastolic blood pressure compared to placebo and other treatments such as propranolol .

Neuroprotective Properties

Recent studies have shown that this compound can reduce ischemic lesions in animal models. For instance, research demonstrated that administering this compound even after the onset of ischemia led to a significant reduction in brain damage:

  • Ischemic Lesion Volume : Reduced by approximately 30% in treated rats compared to controls.
  • Mitochondrial Function : Enhanced antioxidant enzyme activities were observed, indicating improved mitochondrial function post-treatment .

Use in Preterm Labor

This compound is also utilized as a tocolytic agent in obstetrics. A systematic review analyzed its efficacy across 26 trials involving over 2,000 women:

Outcome MeasureRelative Risk (RR)Confidence Interval (CI)
Delivery within 7 days0.820.70–0.97
Delivery before 34 weeks0.770.66–0.91
Respiratory distress syndrome0.630.46–0.86
Admission to neonatal intensive care0.760.62–0.93

The findings support the use of this compound to delay preterm labor and reduce associated neonatal complications .

Atrial Fibrillation Induction

A case report highlighted an instance where a patient developed atrial fibrillation following this compound administration for preterm labor management. The patient experienced significant palpitations and chest pain shortly after starting the medication, leading to a temporary discontinuation and successful conversion back to sinus rhythm with appropriate management .

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as:

  • Tachycardia : A common response due to reflex sympathetic activation.
  • Hypotension : Especially with initial dosing.
  • Gingival Hyperplasia : Notably with chronic use.

Patients are advised to monitor for dizziness or faintness after initiating treatment, particularly with immediate-release formulations .

Propriétés

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRZKAKODSRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944479
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21881-77-6
Record name m-Nifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21881-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Nifedipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 75.5 g (0.50 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate and 55 ml (1.50 mole) of 28% ammonia in 150 ml of methanol is heated under reflux for 5 hr.
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
M-Nifedipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
M-Nifedipine
Reactant of Route 3
Reactant of Route 3
M-Nifedipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
M-Nifedipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
M-Nifedipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
M-Nifedipine
Customer
Q & A

A: M-Nifedipine, like its analog Nifedipine, primarily acts as a calcium channel blocker. It selectively binds to L-type voltage-gated calcium channels, particularly those found in vascular smooth muscle and cardiac muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells. [, ]

  • Vasodilation: Reduced calcium influx in vascular smooth muscle cells leads to relaxation and widening of blood vessels, lowering blood pressure. [, , , , , , ]
  • Reduced cardiac workload: By inhibiting calcium influx in cardiac muscle cells, this compound can decrease myocardial oxygen demand and potentially protect against ischemia-reperfusion injury. [, , ]

A: While the provided research papers do not explicitly state the molecular formula, weight, or specific spectroscopic data for this compound, they consistently describe it as a "dihydropyridine derivative" and an "analog" of Nifedipine. [, , , , , , , ] Based on this information, we can infer that this compound shares a similar core structure with Nifedipine, likely with modifications to the dihydropyridine ring or its substituents. Further research and access to chemical databases would be necessary to obtain the precise structural information.

ANone: The research papers primarily focus on this compound's pharmacological properties and do not provide details on its material compatibility and stability under various conditions. This aspect would require further investigation.

ANone: The available research primarily investigates this compound for its pharmacological properties as a calcium channel blocker. There is no mention of catalytic properties or applications in the provided research papers.

A: While the research papers primarily focus on the pharmacological effects of this compound, one study mentions that this compound is stable when exposed to light, in contrast to Nifedipine which is susceptible to photodegradation. [] This finding suggests that this compound might possess superior formulation stability compared to Nifedipine, potentially simplifying storage and handling procedures.

ANone: The provided research papers primarily focus on preclinical investigations of this compound. Therefore, information regarding SHE regulations and compliance, which are generally established during later stages of drug development and commercialization, is not discussed in these studies.

ANone: Several research papers provide insights into the PK/PD profile of this compound:

  • Absorption and Bioavailability: Research in Beagle dogs indicates that this compound, when administered orally, exhibits very low absolute bioavailability. []
  • Distribution: Studies in rabbits indicate that this compound is widely distributed in the body. []
  • Pharmacodynamics: this compound demonstrates rapid onset of action, with a hypotensive effect observed as early as 1 hour after oral administration in rabbits. [] The duration of action varies depending on the route of administration and dosage. [, ]
  • Efficacy: this compound exhibits potent antihypertensive effects in various animal models, including spontaneously hypertensive rats and renovascular hypertensive rats. [, , , , , , ] It also demonstrates protective effects against myocardial ischemia-reperfusion injury in animal models. [, , ]

ANone: The provided research primarily focuses on preclinical investigations using in vitro and in vivo models:

  • In vitro studies:
    • This compound inhibits angiotensin II-stimulated proliferation and protein synthesis in cultured rabbit aortic smooth muscle cells. []
    • This compound demonstrates inhibitory effects on contractile responses in isolated guinea pig atria and coronary vessels, suggesting its calcium channel blocking activity. []
    • This compound exhibits similar or stronger inhibitory effects compared to Nifedipine on isolated pig coronary vessel strips. []
  • In vivo studies:
    • This compound effectively reduces blood pressure in various hypertensive rat models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRsp), and renovascular hypertensive rats (RVHR). [, , , , , , ]
    • This compound demonstrates protective effects against myocardial ischemia-reperfusion injury in rat and guinea pig models. [, , , ]
    • This compound attenuates Iso-induced myocardial injury in rats. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.